Reduced hERG Liability of Pyrazole-Containing Scaffolds Relative to Piperazine-Only Analogs
In a study comparing pyrazole-based 5-HT1B receptor antagonists with piperazine-only analogs, the pyrazole compound exhibited a hERG IC50 >25 µM, whereas the corresponding piperazine analog showed a hERG IC50 of 19 µM (95% CI 15.6–24.7 µM) [1]. This represents at least a 1.3-fold improvement in hERG safety margin. While these data are from a related scaffold, the presence of a pyrazole ring in 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine suggests a class-level advantage in reduced hERG binding compared to piperazine-only pharmacophores.
| Evidence Dimension | hERG IC50 (cardiotoxicity risk) |
|---|---|
| Target Compound Data | >25 µM (pyrazole-containing analog) |
| Comparator Or Baseline | 19 µM (piperazine-only analog) |
| Quantified Difference | >1.3-fold improvement |
| Conditions | In vitro hERG binding assay |
Why This Matters
Lower hERG inhibition reduces the risk of drug-induced QT prolongation, a critical safety parameter in lead optimization.
- [1] Stemp, G. et al. (2010) 'De Novo Design of a Picomolar Nonbasic 5-HT1B Receptor Antagonist', Journal of Medicinal Chemistry, 53(2), pp. 1020–1032. doi: 10.1021/jm901340v. View Source
